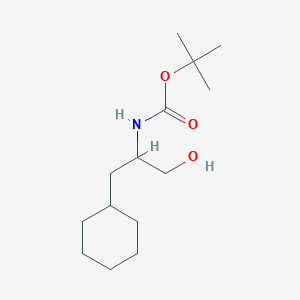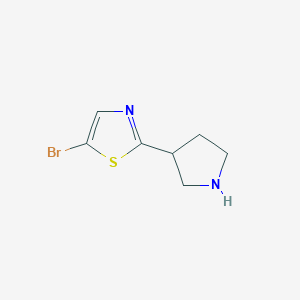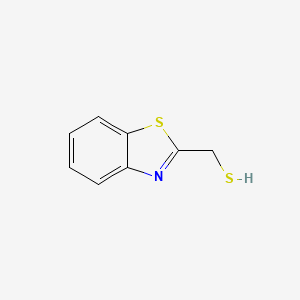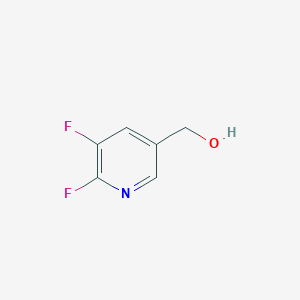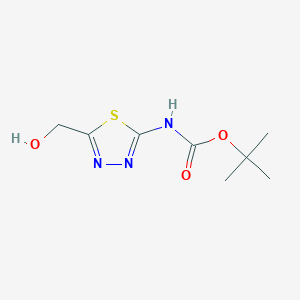
2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol is an organic compound that features a bromine atom, a hydroxyprop-1-en-1-yl group, and a methoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol typically involves the bromination of 4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol.
Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the hydroxyprop-1-en-1-yl group can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Hydroxyprop-1-en-1-yl)-6-methoxyphenol: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Bromo-4-(3-hydroxyprop-1-en-1-yl)phenol: Lacks the methoxy group, which can affect its solubility and interaction with other molecules.
2-Bromo-6-methoxyphenol: Lacks the hydroxyprop-1-en-1-yl group, leading to different chemical and biological properties.
Uniqueness
2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the bromine atom allows for further functionalization through substitution reactions, while the hydroxyprop-1-en-1-yl and methoxy groups contribute to its overall stability and solubility.
Eigenschaften
Molekularformel |
C10H11BrO3 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
2-bromo-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenol |
InChI |
InChI=1S/C10H11BrO3/c1-14-9-6-7(3-2-4-12)5-8(11)10(9)13/h2-3,5-6,12-13H,4H2,1H3/b3-2+ |
InChI-Schlüssel |
JKKNRFIVLRVVEZ-NSCUHMNNSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C/CO)Br)O |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=CCO)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



